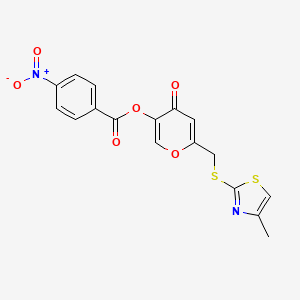

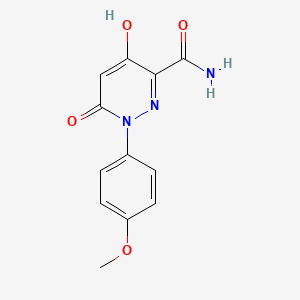

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential reactivity of the compound . For instance, the presence of a nitro group in similar compounds has been shown to be significant in their photochemical and metabolic behavior .

Synthesis Analysis

The synthesis of related compounds often involves reactions under mild conditions, as seen in the domino reaction of nitro-containing chromenes with malononitriles . Additionally, the synthesis of triazine derivatives from chloro-triazine, nitrobenzothiazol, and various nucleophilic reagents suggests a potential pathway for constructing the thiazolyl and pyran components of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques could be applied to determine the structure of "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" and confirm its synthesis. Theoretical calculations, such as density functional theory (DFT), can also provide insights into the geometry and electronic structure .

Chemical Reactions Analysis

The nitro group in similar compounds is a key functional group that can undergo various chemical reactions. For example, nitroreduction can convert nitro groups to nitroso and amino derivatives, which have been shown to exhibit mutagenic properties . The photochemical generation of nitric oxide from nitrobenzo[a]pyrene also indicates the potential for light-induced reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The presence of a nitro group and a pyran ring suggests potential for photochemical activity and interaction with biological molecules . The metabolism of nitrobenzo[a]pyrene by liver microsomes and its mutagenicity upon activation through ring oxidation also provide clues to the metabolic fate and toxicological profile of the compound .

科学的研究の応用

Inhibition Against Nitric Oxide Synthase

Arias et al. (2018) reported on the synthesis of novel derivatives combining the arylthiadiazoline or arylpyrazoline skeleton with a carboxamide or carbothioamide moiety, which showed inhibitory activities against different isoforms of nitric oxide synthase (Arias et al., 2018).

Synthesis and Reactive Properties

A study by Jilani (2007) focused on the one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, showing a new method for the synthesis of such compounds (Jilani, 2007).

Formation of DNA Adducts

Research by Herreno-Saenz et al. (1993) discussed the formation of adducts from nitrobenzo[a]pyrene derivatives, indicating their interaction with DNA under certain conditions (Herreno-Saenz et al., 1993).

Molecular Structure and Hydrogen Bonding

Portilla et al. (2007) explored the molecular structure of related compounds, focusing on their hydrogen bonding characteristics and how they form chains and sheets at a molecular level (Portilla et al., 2007).

Antimicrobial Properties

Georgiadis et al. (1992) synthesized derivatives of 2H-pyran-3(6H)-ones and studied their antimicrobial properties, finding significant activity against gram-positive bacteria (Georgiadis et al., 1992).

特性

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S2/c1-10-8-26-17(18-10)27-9-13-6-14(20)15(7-24-13)25-16(21)11-2-4-12(5-3-11)19(22)23/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHVOIIALATIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)